molecular formula C11H11BrF3NO2 B6286230 methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate CAS No. 1213590-57-8

methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate

Cat. No.: B6286230
CAS No.: 1213590-57-8
M. Wt: 326.11 g/mol
InChI Key: LEYSADOMIPKGFG-VIFPVBQESA-N
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Description

Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate is a complex organic compound characterized by the presence of a trifluoromethyl group, a bromine atom, and an amino group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and trifluoromethylation steps to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives using oxidizing agents like hydrogen peroxide or nitric acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or alkyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), alkyl halides.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: De-brominated product.

    Substitution: Hydroxyl, cyano, or alkyl-substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate is unique due to the presence of both an amino group and a trifluoromethyl group on the same phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

methyl (3S)-3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrF3NO2/c1-18-10(17)5-9(16)6-2-7(11(13,14)15)4-8(12)3-6/h2-4,9H,5,16H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYSADOMIPKGFG-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=CC(=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C1=CC(=CC(=C1)Br)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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